molecular formula C22H18ClN3O3S B2464857 4-(4-chlorobenzenesulfonyl)-2-(2-methylphenyl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine CAS No. 823828-67-7

4-(4-chlorobenzenesulfonyl)-2-(2-methylphenyl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine

Cat. No.: B2464857
CAS No.: 823828-67-7
M. Wt: 439.91
InChI Key: FIJLDHYIMVJRBR-UHFFFAOYSA-N
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Description

4-(4-chlorobenzenesulfonyl)-2-(2-methylphenyl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine is a useful research compound. Its molecular formula is C22H18ClN3O3S and its molecular weight is 439.91. The purity is usually 95%.
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Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-2-(2-methylphenyl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3S/c1-15-5-2-3-7-19(15)20-26-22(30(27,28)18-10-8-17(23)9-11-18)21(29-20)25-14-16-6-4-12-24-13-16/h2-13,25H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJLDHYIMVJRBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(O2)NCC3=CN=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4-chlorobenzenesulfonyl)-2-(2-methylphenyl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine, also known by its ChemDiv compound ID D072-0569, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of this compound is C22H18ClN3O3S. Its structure features a sulfonamide group, a pyridine moiety, and an oxazole ring, which are critical for its biological activity. Below is a summary of its chemical identifiers:

PropertyValue
Molecular FormulaC22H18ClN3O3S
IUPAC NameThis compound
SMILESCc(cc1)ccc1-c1nc(S(c(cc2)ccc2Cl)(=O)=O)c(NCc2cnccc2)o1
InChI KeyMDL Number (MFCD)

Anticancer Activity

Research indicates that sulfonamide derivatives can inhibit cancer cell proliferation. For instance, compounds containing the sulfonamide functional group have shown effectiveness against various cancer cell lines by inducing apoptosis through different mechanisms, such as inhibiting key enzymes involved in cell cycle regulation and promoting DNA damage response pathways.

Antimicrobial Activity

Sulfonamide compounds are known for their antimicrobial properties. They inhibit bacterial growth by interfering with folic acid synthesis, a vital metabolic pathway in bacteria. This mechanism suggests that our compound may exhibit similar antimicrobial effects.

The proposed mechanism of action for this compound involves interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group may mimic para-amino benzoic acid (PABA), inhibiting dihydropteroate synthase in bacteria.
  • Receptor Modulation : The presence of the pyridine ring could facilitate binding to various receptors or enzymes involved in inflammatory pathways.

Case Studies

While direct case studies on this specific compound are scarce, related research provides valuable insights:

  • Study on Sulfonamide Derivatives : A study published in the European Journal of Medicinal Chemistry evaluated various sulfonamide derivatives for anticancer activity against human cancer cell lines. Results showed significant inhibition of cell growth and induction of apoptosis in treated cells .
  • Antimicrobial Efficacy : Another study explored the antimicrobial properties of sulfonamide-based compounds against Gram-positive and Gram-negative bacteria. The results indicated a broad spectrum of activity, supporting the potential use of similar structures for developing new antibiotics .

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